2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide is a complex organic compound that features a piperidine ring, a benzyl group, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be attached through a cyclopropanation reaction using diazomethane and an appropriate catalyst.
Final Assembly: The final compound is assembled through a series of condensation and amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization techniques.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Benzyl chloride with a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring or the benzyl group.
Reduction: Reduced forms of the compound, potentially leading to the removal of functional groups.
Substitution: Substituted derivatives with different functional groups replacing the benzyl or cyclopropyl groups.
Scientific Research Applications
2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(2-aminophenyl)thiazole-5-carboxamide: Known for its dual inhibitory activity against Bcr-Abl and histone deacetylase.
4,5-substituted-2-aminothiazoles: Synthesized for their potential pharmacological activities.
Uniqueness
2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H33N3O |
---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide |
InChI |
InChI=1S/C21H33N3O/c1-16(2)20(22)21(25)24(18-11-12-18)15-19-10-6-7-13-23(19)14-17-8-4-3-5-9-17/h3-5,8-9,16,18-20H,6-7,10-15,22H2,1-2H3/t19-,20?/m0/s1 |
InChI Key |
OMSGEDAVEHNOTB-XJDOXCRVSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N(C[C@@H]1CCCCN1CC2=CC=CC=C2)C3CC3)N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1CCCCN1CC2=CC=CC=C2)C3CC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.